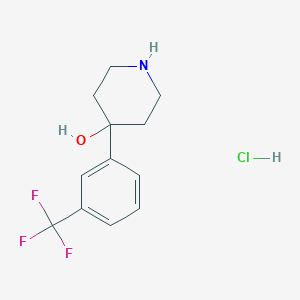

4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-2-9(8-10)11(17)4-6-16-7-5-11;/h1-3,8,16-17H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKPKQORDCJPSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC(=CC=C2)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168545 | |

| Record name | 4-Piperidinol, 4-(3-(trifluoromethyl)phenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1683-49-4 | |

| Record name | 4-Piperidinol, 4-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1683-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Trifluoromethylphenyl)-4-piperidinol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001683494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1683-49-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinol, 4-(3-(trifluoromethyl)phenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(α,α,α-trifluoro-m-tolyl)piperidin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(3-Trifluoromethylphenyl)-4-piperidinol hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WG832TXM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and characterization of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride, a key intermediate in the development of various pharmaceutically active compounds. This guide details the synthetic pathway, experimental protocols, and analytical characterization of this compound.

Chemical Properties and Structure

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1683-49-4[1] |

| Molecular Formula | C₁₂H₁₅ClF₃NO[1] |

| Molecular Weight | 281.70 g/mol [2] |

| Melting Point | 190-196 °C[1] |

| Appearance | Off-white to beige powder |

| Solubility | Soluble in water |

Structure:

Caption: Chemical structure of this compound.

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving a Grignard reaction followed by the deprotection of a nitrogen-protecting group and subsequent salt formation.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1 & 2: Synthesis of tert-butyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate

This procedure is adapted from established methods for the synthesis of similar 4-aryl-4-hydroxypiperidines.

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are placed. A small crystal of iodine is added to activate the magnesium. A solution of 1-bromo-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: The Grignard reagent solution is cooled to 0 °C. A solution of N-Boc-4-piperidone (1.1 equivalents) in anhydrous THF is added dropwise to the Grignard reagent. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate.

Step 3: Synthesis of this compound

This protocol is based on standard N-Boc deprotection procedures.[3][4][5]

-

Deprotection: The purified tert-butyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate (1.0 equivalent) is dissolved in a minimal amount of dioxane. A solution of 4M HCl in dioxane (3-5 equivalents) is added to the stirred solution at room temperature.[3]

-

Isolation: The reaction is stirred for 2-4 hours, during which the hydrochloride salt of the product typically precipitates. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a solid.

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.

Caption: Workflow for the characterization of the final product.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected characterization data for this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 (br s) | Broad Singlet | 2H | NH₂ ⁺ |

| ~7.8-7.5 (m) | Multiplet | 4H | Ar-H |

| ~6.0 (s) | Singlet | 1H | OH |

| ~3.2-3.0 (m) | Multiplet | 4H | Piperidine-H (axial & equatorial) |

| ~2.2-2.0 (m) | Multiplet | 2H | Piperidine-H (axial) |

| ~1.9-1.7 (m) | Multiplet | 2H | Piperidine-H (equatorial) |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Ar-C -CF₃ |

| ~130-120 | Ar-C H and C F₃ (quartet) |

| ~70 | C -OH |

| ~42 | Piperidine-C H₂ (adjacent to N) |

| ~35 | Piperidine-C H₂ |

Table 3: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 246.11 | [M+H]⁺ (of the free base) |

Table 4: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 (broad) | O-H stretch |

| ~3000-2800 | C-H stretch (aliphatic) |

| ~2700-2400 (broad) | N-H stretch (ammonium salt) |

| ~1600, 1480 | C=C stretch (aromatic) |

| ~1350-1100 (strong) | C-F stretch |

| ~1100 | C-O stretch |

Safety Information

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The outlined synthetic route via a Grignard reaction is a reliable method for obtaining this valuable intermediate. The provided characterization data serves as a benchmark for researchers and scientists involved in the synthesis and application of this compound in drug discovery and development.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride (CAS No: 1683-49-4). The information herein is curated for professionals in chemical research and pharmaceutical development, offering critical data, detailed experimental protocols, and logical workflows to support laboratory and development activities.

Core Physicochemical Properties

This compound is a piperidine derivative recognized for its role as an intermediate in the synthesis of various pharmacologically active molecules.[1][2] A precise understanding of its physicochemical characteristics is fundamental for its application in drug design, synthesis, and formulation.

Chemical Structure:

-

IUPAC Name: 4-[3-(trifluoromethyl)phenyl]piperidin-4-ol;hydrochloride[]

-

Synonyms: 4-(3-Trifluoromethylphenyl)-4-hydroxypiperidine HCl, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidin-4-ol hydrochloride[]

The structure consists of a piperidin-4-ol core substituted at the 4-position with a 3-(trifluoromethyl)phenyl group. The hydrochloride salt form enhances its stability and modifies its solubility profile.

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1683-49-4 | [4] |

| Molecular Formula | C₁₂H₁₅ClF₃NO | [][4] |

| Molecular Weight | 281.70 g/mol | [] |

| Melting Point | 190-196 °C | [][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Boiling Point (Predicted) | 301.8°C at 760 mmHg | [] |

| Density (Predicted) | 1.253 g/cm³ | [] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are synthesized from standard laboratory techniques.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[6] A sharp melting range typically signifies a high-purity substance, whereas a broad and depressed range suggests the presence of impurities.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[6]

-

Glass capillary tubes (one end sealed)[7]

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[7] If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample.[7] Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom.[6] The packed sample height should be approximately 2-3 mm for an accurate reading.[7]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[7]

-

Rapid Determination (Optional): For an unknown compound or to save time, first perform a rapid heating to determine an approximate melting range.

-

Accurate Determination: For an accurate measurement, set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.[7] Then, adjust the heating rate to a slow 1-2°C per minute.

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

-

Post-Measurement: Turn off the apparatus and allow it to cool before the next measurement. Dispose of the used capillary tube in a designated glass waste container.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent system.[8]

Apparatus:

-

Orbital shaker with a temperature-controlled incubator

-

Glass flasks or vials with screw caps

-

Analytical balance

-

pH meter

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer for concentration analysis

Protocol:

-

Solvent Preparation: Prepare the desired aqueous buffer solutions (e.g., pH 1.2, 4.5, 6.8 to simulate physiological conditions).[8]

-

Sample Addition: Add an excess amount of this compound to a flask containing a known volume of the buffer.[8] The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.

-

Equilibration: Seal the flasks and place them in an orbital shaker set to a constant speed (e.g., 100-150 rpm) and temperature (e.g., 37 °C for physiological relevance).[8] Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[8]

-

Sample Withdrawal and Preparation: After equilibration, allow the flasks to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant.

-

Phase Separation: Immediately filter the aliquot using a syringe filter to remove any undissolved solid particles. Alternatively, the sample can be centrifuged, and the supernatant carefully collected.

-

Concentration Analysis: Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the dissociation constant (pKa) of ionizable compounds like piperidine derivatives.[9][10]

Apparatus:

-

Potentiometer or pH meter with a suitable electrode

-

Burette

-

Stir plate and magnetic stir bar

-

Beaker

-

Analytical balance

Protocol:

-

Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized, CO₂-free water.[10] An ionic strength adjuster (e.g., KCl) may be added to maintain a constant ionic background.

-

Titration Setup: Place the beaker with the sample solution on a magnetic stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution.

-

Titration: Titrate the solution with a standardized titrant of a strong base (e.g., 0.1 M NaOH).[9] Add the titrant in small, precise increments.

-

Data Recording: After each addition of titrant, allow the pH reading to stabilize and then record the pH and the total volume of titrant added. Continue this process well past the equivalence point.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

pKa Calculation: The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).[10] This can be identified from the graph or calculated using the first or second derivative of the titration curve. The experiment should be repeated multiple times to ensure reproducibility.[9]

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the synthesis and characterization of this compound.

General Synthesis Workflow

A common route to synthesize 4-aryl-4-piperidinol structures involves the Grignard reaction, a robust method for forming carbon-carbon bonds.

Solubility Determination Workflow

This diagram outlines the logical steps of the shake-flask method for determining aqueous solubility.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-[3-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINOL HYDROCHLORIDE | 1683-49-4 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scielo.br [scielo.br]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Speculated Mechanism of Action of 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis and reasoned speculation on the mechanism of action of the novel compound, 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride. Based on a thorough examination of its structural analogs and foundational principles of medicinal chemistry, we postulate that this compound primarily targets monoamine neurotransmitter systems, with a potential for significant interaction with serotonin and dopamine receptors and transporters. This document outlines the hypothetical pharmacological profile, supported by detailed experimental protocols for its validation, and presents data in a structured format to facilitate further research and development.

Introduction

This compound is a synthetic molecule featuring a piperidine core, a tertiary alcohol, and a trifluoromethylphenyl group. The piperidine scaffold is a well-established pharmacophore present in numerous centrally active drugs. The trifluoromethyl substituent is known to enhance metabolic stability and receptor binding affinity. While direct pharmacological data for this specific compound is scarce, its structural similarity to known psychoactive agents allows for a reasoned speculation of its mechanism of action. A toxicological study in mice reported behavioral excitement upon intravenous administration, suggesting a central nervous system stimulant effect[1].

Structural Analogs and Mechanistic Insights

The speculation on the mechanism of action of this compound is primarily derived from the known pharmacology of its structural analogs.

-

1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP): A close structural analog, TFMPP, is a known non-selective serotonin receptor agonist with affinity for 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, and also affects serotonin reuptake. This strongly suggests a potential for serotonergic activity for the title compound.

-

Trifluoromethylphenyl Piperidine Derivatives: This class of compounds has been shown to exhibit a high affinity for the dopamine transporter (DAT), suggesting a possible role as a dopamine reuptake inhibitor.

-

4-Aryl-4-hydroxypiperidines: This structural motif is found in compounds with a range of central nervous system activities. For instance, some derivatives act as NMDA receptor antagonists, while others, like 4-(4-chlorophenyl)piperidin-4-ol (a metabolite of haloperidol), have been investigated for their analgesic and hypotensive properties[2].

Based on these analogs, it is plausible that this compound interacts with multiple targets within the central nervous system, primarily focusing on the serotonergic and dopaminergic systems.

Speculated Mechanism of Action

We hypothesize that this compound acts as a modulator of serotonin and dopamine signaling pathways. The primary mechanisms could involve:

-

Serotonin Receptor Agonism/Antagonism: Direct interaction with various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A/2C).

-

Dopamine Transporter (DAT) Inhibition: Blockade of dopamine reuptake, leading to increased synaptic dopamine levels.

-

Serotonin Transporter (SERT) Inhibition: Potential blockade of serotonin reuptake.

The observed behavioral excitement in mice could be a manifestation of increased dopaminergic and/or serotonergic neurotransmission.

Hypothetical Quantitative Data

To guide future experimental work, the following tables present hypothetical quantitative data for the binding affinity and functional activity of this compound at key targets.

Table 1: Hypothetical Receptor and Transporter Binding Affinities (Ki in nM)

| Target | Hypothetical Ki (nM) | Rationale |

| Serotonin Receptor Subtypes | ||

| 5-HT1A | 50 | Based on the activity of TFMPP. |

| 5-HT2A | 150 | Common target for psychoactive piperidines. |

| 5-HT2C | 80 | A key target of TFMPP. |

| Dopamine Receptor Subtypes | ||

| D1 | >1000 | Lower affinity is common for this class. |

| D2 | 250 | Potential for moderate affinity. |

| Monoamine Transporters | ||

| DAT | 30 | A primary hypothesized target. |

| SERT | 100 | Potential for secondary activity. |

| NET | 500 | Generally lower affinity for this class. |

Table 2: Hypothetical Functional Activity (EC50/IC50 in nM)

| Assay | Target | Hypothetical Value (nM) | Activity |

| cAMP Assay | 5-HT1A Receptor | 120 | Partial Agonist |

| Dopamine Uptake Assay | DAT | 45 | Inhibitor |

| Serotonin Uptake Assay | SERT | 200 | Inhibitor |

Proposed Experimental Protocols

To validate the speculated mechanism of action, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays

-

Objective: To determine the binding affinity (Ki) of the compound for a panel of serotonin and dopamine receptors and transporters.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptor or transporter of interest (e.g., HEK293 cells).

-

Assay Buffer: Utilize a buffer appropriate for the specific target, typically a Tris-based buffer at physiological pH.

-

Radioligand: Select a high-affinity radiolabeled ligand specific for the target receptor or transporter (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-WIN 35,428 for DAT).

-

Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

-

Objective: To measure the functional inhibition of dopamine uptake by the compound.

-

Methodology:

-

Cell Culture: Use cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT).

-

Assay Medium: A buffered salt solution (e.g., Krebs-Ringer-HEPES).

-

Substrate: Use radiolabeled dopamine ([³H]-dopamine).

-

Inhibition Assay: Pre-incubate the cells with varying concentrations of the test compound.

-

Uptake Initiation: Add [³H]-dopamine to initiate the uptake.

-

Termination: Stop the uptake by rapid washing with ice-cold buffer.

-

Detection: Lyse the cells and measure the intracellular radioactivity by liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value for the inhibition of dopamine uptake.

-

-

Objective: To determine the functional activity (agonist or antagonist) of the compound at G-protein coupled receptors (e.g., 5-HT1A).

-

Methodology:

-

Cell Culture: Use a cell line expressing the receptor of interest and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement.

-

Assay Principle: Measure the modulation of intracellular cyclic AMP (cAMP) levels upon compound treatment. For Gi-coupled receptors like 5-HT1A, a decrease in forskolin-stimulated cAMP levels is expected for an agonist.

-

Procedure:

-

Treat the cells with the test compound at various concentrations.

-

For antagonist testing, co-incubate with a known agonist.

-

Stimulate adenylyl cyclase with forskolin (for Gi-coupled receptors).

-

Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.

-

In Vivo Assays

-

Objective: To measure the effect of the compound on extracellular levels of dopamine and serotonin in specific brain regions of awake, freely moving animals.

-

Methodology:

-

Animal Model: Use adult male rats or mice.

-

Surgical Implantation: Stereotaxically implant a microdialysis probe into a target brain region (e.g., striatum for dopamine, prefrontal cortex for serotonin).

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of the test compound.

-

Neurotransmitter Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the changes in neurotransmitter levels as a percentage of the baseline.

-

Visualizations

Speculated Signaling Pathways

Caption: Speculated signaling pathways in serotonergic and dopaminergic systems.

Experimental Workflow for Target Validation

Caption: A typical experimental workflow for target validation.

Conclusion

While definitive experimental data is pending, the structural features of this compound strongly suggest its interaction with the serotonergic and dopaminergic systems. The proposed mechanism of action, involving modulation of serotonin receptors and inhibition of the dopamine transporter, provides a solid foundation for future research. The experimental protocols detailed in this guide offer a clear path to elucidate the precise pharmacological profile of this compound and to explore its potential as a novel therapeutic agent for central nervous system disorders. Further investigation is warranted to confirm these hypotheses and to fully characterize the therapeutic potential of this promising molecule.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Trifluoromethylphenyl Piperidinol Compounds

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethylphenyl moiety into a piperidinol scaffold has emerged as a powerful strategy in medicinal chemistry, yielding a diverse class of compounds with significant therapeutic potential. The trifluoromethyl group, with its strong electron-withdrawing nature and metabolic stability, profoundly influences the pharmacological properties of these molecules, enhancing their potency, selectivity, and pharmacokinetic profiles.[1][2] This technical guide provides an in-depth exploration of the known biological targets of trifluoromethylphenyl piperidinol and related derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to facilitate further research and drug development in this promising area.

Overview of Biological Activities

Trifluoromethylphenyl piperidinol and its analogues have demonstrated a broad spectrum of biological activities, implicating a range of potential therapeutic applications. These compounds have been investigated for their efficacy as:

-

Anti-tuberculosis Agents: Demonstrating potent activity against Mycobacterium tuberculosis.[3]

-

Anticancer and Anti-inflammatory Agents: Primarily through the inhibition of the NF-κB signaling pathway.[4][5]

-

Enzyme Inhibitors: Targeting key enzymes such as α-glucosidase and cholinesterases, relevant for diabetes and Alzheimer's disease respectively.[6][7]

-

Modulators of Monoamine Transporters: Exhibiting affinity for the dopamine transporter (DAT) and serotonin transporter (SERT), suggesting applications in neurological and psychiatric disorders.[1][8]

-

mTOR Inhibitors: Showing potential in cancer therapy by targeting the mammalian target of rapamycin (mTOR).[9]

-

Anthelmintic Agents: Acting as serotonergic agonists with activity against parasitic nematodes.[10]

-

Antiviral Agents: With demonstrated activity against viruses such as the influenza H1N1 virus.[11]

-

Gonadotropin-Releasing Hormone (GnRH) Antagonists: Investigated for their potential in hormone-related therapies.[12]

The versatility of this chemical scaffold highlights its importance as a privileged structure in drug discovery.[6]

Quantitative Data Summary

The following tables summarize the quantitative biological data for various trifluoromethylphenyl piperidinol derivatives, providing a comparative overview of their potency and selectivity across different biological targets.

Table 1: Anti-tuberculosis Activity of Trifluoromethylphenyl Piperidinol Analogs

| Compound | Stereochemistry | Substitution | MIC (μg/mL) | Reference |

| 4b | R | para-chloro (aryl C-ring) | 1.4 | [3] |

| 4m | S | para-trifluoromethyl (phenoxy) | 1.7 | [3] |

| 1, 2, 4a-p | - | Various | 1.4 - 18.8 | [3] |

Table 2: Enzyme Inhibitory Activity of Trifluoromethyl-Substituted Piperidines

| Compound | Target Enzyme | IC50 | Kinetic Mode of Inhibition | Reference |

| 4b | Elastase | 0.41 ± 0.01 µM | - | [6] |

| 4 | α-glucosidase | - | Competitive | [6] |

| 2 | Acetylcholinesterase (AChE) | - | Mixed-type | [6] |

| 7f | Elastase | 0.06 ± 0.02 μM | Competitive | [6] |

| 4l | MAO-A | 0.40 ± 0.05 µM | - | [6] |

| 4n | MAO-B | 1.01 ± 0.03 µM | - | [6] |

Table 3: Antiviral Activity of Trifluoromethylpiperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives

| Compound | Virus | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |

| 9 | H1N1 | MDCK | 0.0027 | - | [11] |

| 6b | H1N1 | MDCK | 0.0051 | - | [11] |

| 4 | H1N1 | MDCK | 0.0087 | - | [11] |

| 8 | H1N1 | MDCK | 0.0097 | 3,663,901.03 | [11] |

Table 4: Anthelmintic Activity of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP)

| Compound | Target | Assay | EC50 (µM) | Reference |

| PAPP | Haemonchus contortus (L3 larvae) | Larval Migration | 9.36 | [10] |

| PAPP | Trichostrongylus colubriformis (L3 larvae) | Larval Migration | 11.8 | [10] |

Signaling Pathways and Mechanisms of Action

Trifluoromethylphenyl piperidinol compounds exert their biological effects through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways identified.

Figure 1: Inhibition of the NF-κB signaling pathway by trifluoromethyl-substituted BAPs.[4][5]

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway.[9]

Figure 3: Modulation of dopamine signaling by DAT inhibition.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of trifluoromethylphenyl piperidinol compounds.

Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human dopamine transporter (hDAT).[1]

-

Materials:

-

Cell Membranes: Membranes from cells expressing hDAT.

-

Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Non-specific Binding Control: 10 µM GBR 12909 or 10 µM Cocaine.

-

Test Compounds: Trifluoromethylphenyl piperidine derivatives dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation Cocktail and Liquid Scintillation Counter.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

-

Procedure:

-

Thaw the hDAT-expressing cell membranes on ice.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution (or vehicle for total binding, or non-specific control), 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ values for each test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[1]

-

In Vitro Antiviral Activity Assay (Half-Leaf Method)

This protocol is used to screen for the anti-tobacco mosaic virus (TMV) activity of the synthesized compounds.[13]

-

Materials:

-

Nicotiana tabacum L. plants.

-

TMV solution.

-

Test compound solutions at various concentrations (e.g., 500, 250, 125, 62.5, and 31.25 µg/mL).

-

Positive control: Ningnanmycin (NNM).

-

Phosphate buffer.

-

-

Procedure:

-

Select healthy Nicotiana tabacum L. plants of similar growth.

-

Inoculate the entire plant with TMV.

-

After 2-3 days, when symptoms appear, smear the left side of each leaf with the test compound solution and the right side with a solvent control.

-

For protective activity, smear the left side of each leaf with the test compound solution and the right side with a solvent control. After 12 hours, inoculate the leaves with TMV.

-

Keep the plants in a greenhouse and monitor for lesion development.

-

Record the number of local lesions 2-3 days after inoculation.

-

Calculate the inhibition rate using the formula: Inhibition rate (%) = [(Number of lesions in control group - Number of lesions in drug-treated group) / Number of lesions in control group] × 100%.

-

Calculate the EC₅₀ value for each active compound.

-

General Procedure for Synthesis of Piperidinol Analogs

This is a general synthetic route for producing piperidinol derivatives for biological evaluation.[3]

-

Materials:

-

(S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin.

-

Substituted phenol.

-

Cesium carbonate.

-

Acetonitrile.

-

-

Procedure:

-

To a solution of substituted phenol (1 eq.) in acetonitrile, add (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin (1.2 eq.) and cesium carbonate (2 eq.).

-

Stir the reaction mixture under reflux overnight.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Filter the reaction mixture and wash the solid with acetonitrile.

-

Evaporate the filtrate in vacuo to obtain the crude epoxide product.

-

This crude product is then reacted with the appropriate 4-(trifluoromethylphenyl)piperidin-4-ol to yield the final products.

-

Drug Development Workflow

The discovery and development of novel trifluoromethylphenyl piperidinol-based therapeutics typically follow a structured workflow.

Figure 4: A generalized workflow for drug discovery and development.[1]

Conclusion

The trifluoromethylphenyl piperidinol scaffold represents a highly versatile and promising platform for the development of novel therapeutics targeting a wide array of biological targets. The data and methodologies presented in this guide underscore the significant potential of these compounds in addressing unmet medical needs in areas such as infectious diseases, oncology, neurodegenerative disorders, and metabolic diseases. Further exploration of the structure-activity relationships and mechanisms of action of this compound class is warranted to unlock its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol Hydrochloride Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride, a novel compound with potential applications in neuropharmacology. Due to the absence of a confirmed biological target in publicly available literature, this guide proposes a putative binding interaction with the human Dopamine Transporter (DAT), based on the activity of structurally related trifluoromethylphenyl piperidine analogs. The methodologies for molecular docking and molecular dynamics simulations are detailed to predict the binding affinity and interaction dynamics of the compound with DAT. This document serves as a roadmap for researchers seeking to explore the therapeutic potential of this and similar molecules through computational approaches.

Introduction

This compound is a piperidine derivative characterized by a trifluoromethylphenyl group, which is known to enhance chemical stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.[1] While specific pharmacological data for this compound is scarce, related analogs have shown affinity for various central nervous system targets, including the dopamine transporter (DAT), sigma receptors, and metabotropic glutamate receptors.[2][3][4] This guide focuses on in silico methodologies to investigate the binding of this compound to the human Dopamine Transporter (hDAT), a key regulator of dopamine homeostasis implicated in several neurological and psychiatric disorders.

Putative Biological Target: Human Dopamine Transporter (hDAT)

The selection of hDAT as a putative target is predicated on structure-activity relationships of similar compounds. Trifluoromethylphenyl piperidines have been investigated for their interaction with DAT, suggesting that this transporter is a plausible target for the compound of interest.[3] In silico modeling can provide valuable insights into the potential binding mode and affinity, guiding further experimental validation.

In Silico Modeling Workflow

The following workflow outlines the computational steps for investigating the binding of this compound to hDAT.

Experimental Protocols

Protein Preparation

-

Obtain Crystal Structure: The crystal structure of the human Dopamine Transporter (hDAT) can be obtained from the Protein Data Bank (PDB). For this study, PDB ID: 4M48 is a suitable choice.

-

Pre-processing: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned using a force field such as CHARMM36.

-

Binding Site Definition: The binding site can be defined based on the location of known co-crystallized ligands in the PDB structure or through binding site prediction algorithms. For hDAT, the binding site of cocaine or other known inhibitors can be used as a reference.

Ligand Preparation

-

3D Structure Generation: The 3D structure of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol is generated using a molecular builder such as Avogadro or ChemDraw.

-

Energy Minimization: The ligand structure is optimized and its energy minimized using a suitable force field, for example, MMFF94.

-

Charge Calculation: Partial charges for the ligand atoms are calculated using a quantum mechanical method like the Hartree-Fock method with a 6-31G* basis set.

Molecular Docking

-

Grid Generation: A grid box is defined around the active site of the hDAT protein to encompass the binding pocket.

-

Docking Simulation: Molecular docking is performed using software like AutoDock Vina. The simulation will predict the most favorable binding poses of the ligand within the protein's active site.

-

Pose Selection: The resulting poses are clustered and ranked based on their predicted binding energy (docking score). The pose with the lowest binding energy is typically selected for further analysis.

Molecular Dynamics (MD) Simulation

-

System Setup: The top-ranked protein-ligand complex from the docking study is placed in a simulation box with explicit solvent (e.g., TIP3P water model) and counter-ions to neutralize the system.

-

Equilibration: The system undergoes a series of equilibration steps, including energy minimization, and gradual heating to physiological temperature (310 K) and pressure (1 atm) while applying positional restraints on the protein and ligand.

-

Production Run: A production MD simulation is run for an extended period (e.g., 100 ns) to observe the dynamic behavior of the protein-ligand complex.

-

Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific intermolecular interactions.

Data Presentation

The following tables summarize hypothetical quantitative data from the in silico modeling of this compound with hDAT.

Table 1: Molecular Docking Results

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol | -9.2 | 58.5 | ASP79, PHE176, SER422 |

| Cocaine (Reference) | -8.5 | 150.2 | ASP79, TYR156, PHE320 |

Table 2: Molecular Dynamics Simulation Parameters

| Parameter | Value |

| Simulation Time | 100 ns |

| Temperature | 310 K |

| Pressure | 1 atm |

| Force Field | CHARMM36 |

| Solvent Model | TIP3P |

| Average RMSD (Protein) | 1.8 Å |

| Average RMSD (Ligand) | 0.9 Å |

Signaling Pathway

The binding of an inhibitor to the Dopamine Transporter (DAT) blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels. This modulation of dopamine signaling can have various downstream effects on neuronal activity.

Conclusion

This technical guide outlines a comprehensive in silico approach to investigate the binding of this compound to the human Dopamine Transporter. The detailed protocols for molecular docking and molecular dynamics simulations provide a framework for predicting binding affinity and understanding the molecular interactions that govern this process. The findings from such studies can offer crucial insights into the compound's mechanism of action and guide its further development as a potential therapeutic agent for neurological disorders. Experimental validation of these computational predictions is an essential next step in the drug discovery pipeline.

References

The Discovery of Novel Bioactive Piperidinol Analogues: A Technical Guide for Drug Development Professionals

Introduction: The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among these, piperidinol and its analogues have garnered significant attention due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel bioactive piperidinol analogues, with a focus on their anticancer, anti-inflammatory, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new therapeutic agents.

Synthesis of Bioactive Piperidinol Analogues

The synthesis of piperidinol analogues often involves multi-step reaction sequences, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). A common strategy for the synthesis of 4-aryl-4-piperidinol derivatives, a class with significant biological activity, is outlined below.

Experimental Protocol: Synthesis of 4-Aryl-4-piperidinol Analogues

A versatile method for synthesizing 4-arylpiperidines commences with commercially available 1-benzyl-4-piperidone.[1][2][3] The Shapiro reaction, followed by an alkenylsilane cross-coupling reaction, allows for the introduction of various aryl groups at the 4-position of the piperidine ring.[1][2][3]

Step 1: Synthesis of 1-Benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane

To a solution of 1-benzyl-4-piperidone tosylhydrazone in a suitable solvent, two equivalents of a strong base (e.g., n-butyllithium) are added at low temperature to generate the vinyllithium intermediate. This intermediate is then quenched with benzyldimethylsilyl chloride to yield the corresponding alkenylsilane.

Step 2: Palladium-Catalyzed Cross-Coupling

The purified alkenylsilane from Step 1 is subjected to a palladium-catalyzed cross-coupling reaction with a variety of aryl iodides or bromides.[1][2] The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable solvent at ambient or elevated temperatures to afford the desired 3,4-unsaturated 4-arylpiperidines.[1]

Step 3: Reduction to 4-Aryl-4-piperidinol

The resulting 3,4-unsaturated 4-arylpiperidine can be reduced to the corresponding saturated 4-aryl-4-piperidinol using standard reduction methods, such as catalytic hydrogenation.

A general workflow for the discovery and evaluation of bioactive piperidinol analogues is depicted below.

References

An In-depth Technical Guide to 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride for CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride, a promising scaffold for the development of novel therapeutics targeting the central nervous system (CNS). The 4-aryl-4-piperidinol core structure has demonstrated significant potential in modulating key CNS targets, including voltage-gated ion channels. This document details the synthesis, pharmacological profile, and potential mechanisms of action of this compound class, supported by quantitative data and detailed experimental protocols. The aim is to equip researchers and drug development professionals with the necessary information to explore the therapeutic utility of this and structurally related compounds in the context of CNS disorders.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into CNS-active agents due to its ability to impart favorable physicochemical properties and interact with a wide range of biological targets. The 4-aryl-4-piperidinol subclass, in particular, has emerged as a promising area of investigation. The introduction of a trifluoromethylphenyl group at the 4-position can significantly influence the compound's lipophilicity, metabolic stability, and target engagement. This guide focuses on the hydrochloride salt of 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol, exploring its potential as a modulator of neuronal excitability and its neuroprotective effects, making it a compound of interest for conditions such as epilepsy, ischemic stroke, and neuropathic pain.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a multi-step process. A common synthetic route involves a Grignard reaction between a suitable N-protected 4-piperidone and a trifluoromethylphenyl magnesium halide, followed by deprotection and salt formation.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 1683-49-4 | [1][] |

| Molecular Formula | C12H15ClF3NO | [] |

| Molecular Weight | 281.70 g/mol | [] |

| Melting Point | 190-196 °C | [] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water | N/A |

Pharmacological Profile

Compounds structurally related to this compound have been evaluated for their effects on various CNS targets, revealing a polypharmacological profile that may be beneficial for treating complex neurological disorders.

Quantitative Pharmacological Data

| Assay | Target/Model | Result | Compound Analogue | Reference |

| Ion Channel Blockade | Neuronal Na+ Channels | Potent Blocker | 4-Aryl-4-piperidinol series | [1] |

| Ion Channel Blockade | T-type Ca2+ Channels | Potent Blocker | 4-Aryl-4-piperidinol series | [1] |

| Receptor Binding | Dopamine D2 Receptors | Reduced Affinity | 4-Aryl-4-piperidinol series | [1] |

| Anticonvulsant Activity | Audiogenic Seizures (DBA/2 mice) | Potent Anticonvulsant Effect | 4-Aryl-4-piperidinol series | [1] |

| Neuroprotection | Transient Middle Cerebral Artery Occlusion (MCAO) | Significant Reduction in Neuronal Damage | 4-Aryl-4-piperidinol series | [1] |

| Analgesic Activity | Hot Plate Test (Mice) | Potent Analgesic Efficacy | 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues | N/A |

Potential Mechanisms of Action and Signaling Pathways

The primary mechanism of action for this class of compounds appears to be the dual blockade of voltage-gated sodium and T-type calcium channels. This action can reduce neuronal hyperexcitability, which is a hallmark of conditions like epilepsy and neuropathic pain. Furthermore, the observed neuroprotective effects in an ischemic stroke model suggest that by preventing excessive calcium influx, these compounds can mitigate excitotoxicity-induced neuronal death.

Caption: Proposed neuroprotective signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis and key pharmacological assays relevant to the evaluation of this compound.

Synthesis Protocol

This protocol outlines a general two-step synthesis for 4-aryl-4-piperidinols.

Caption: General synthetic workflow.

Step 1: Grignard Reaction

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are stirred in anhydrous tetrahydrofuran (THF).

-

A solution of 3-bromobenzotrifluoride in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent has formed, a solution of 1-benzyl-4-piperidone in anhydrous THF is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-benzylated intermediate.

Step 2: N-Debenzylation and Salt Formation

-

The crude intermediate is dissolved in methanol.

-

Palladium on carbon (10% w/w) is added, and the mixture is hydrogenated under a hydrogen atmosphere.

-

Upon completion of the reaction (monitored by TLC), the catalyst is removed by filtration through Celite.

-

The filtrate is concentrated, and the residue is dissolved in diethyl ether.

-

A solution of hydrogen chloride in diethyl ether is added dropwise to precipitate the hydrochloride salt.

-

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the final product.

In Vitro and In Vivo Assay Protocols

Caption: Experimental workflow for pharmacological evaluation.

5.2.1 Whole-Cell Patch-Clamp Assay for Ion Channel Blockade

-

Cell Preparation: Primary neuronal cultures or cell lines expressing the ion channel of interest (e.g., NaV1.2, CaV3.1) are used.

-

Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

Solutions: The external solution contains physiological concentrations of ions, and the internal pipette solution contains a Cs-based solution to block potassium currents.

-

Protocol: Cells are held at a negative holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to elicit sodium or calcium currents.

-

Drug Application: The test compound is applied via a perfusion system at various concentrations.

-

Data Analysis: The reduction in current amplitude by the compound is measured to determine the IC50 value.

5.2.2 Dopamine D2 Receptor Binding Assay

-

Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor are prepared.

-

Assay: In a 96-well plate, the membranes are incubated with a radioligand (e.g., [3H]spiperone) and varying concentrations of the test compound.

-

Incubation: The plate is incubated to allow binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

5.2.3 Audiogenic Seizure Model in DBA/2 Mice

-

Animals: Male DBA/2 mice, which are genetically susceptible to sound-induced seizures, are used.[3][4]

-

Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the seizure induction.

-

Seizure Induction: Mice are placed individually in a sound-attenuating chamber and exposed to a high-intensity acoustic stimulus (e.g., 120 dB).[3][4]

-

Observation: The mice are observed for the occurrence and severity of seizures, including wild running, clonic convulsions, and tonic-clonic seizures.

-

Data Analysis: The percentage of mice protected from each seizure phase is determined for each treatment group.

5.2.4 Transient Middle Cerebral Artery Occlusion (MCAO) Model

-

Animals: Adult male rats or mice are used.

-

Surgery: Anesthesia is induced, and the common carotid artery is exposed. A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.[5][6]

-

Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) and then withdrawn to allow reperfusion.

-

Drug Administration: The test compound or vehicle is administered before, during, or after the ischemic insult.

-

Assessment: After a survival period (e.g., 24 hours), the animals are euthanized, and the brains are removed. Infarct volume is determined by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

-

Data Analysis: The infarct volume in the treated group is compared to the vehicle-treated group.

5.2.5 Hot Plate Test for Analgesia

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.[7][8]

-

Animals: Mice are used for this assay.

-

Drug Administration: The test compound or vehicle is administered prior to the test.

-

Procedure: Each mouse is placed on the hot plate, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded. A cut-off time is used to prevent tissue damage.[7][8]

-

Data Analysis: The mean reaction time for each group is calculated and compared to the vehicle control group.

Conclusion

This compound represents a promising chemical scaffold for the development of novel CNS therapeutics. Its demonstrated activity as a dual blocker of sodium and T-type calcium channels, coupled with its neuroprotective and potential analgesic properties, warrants further investigation. The detailed synthetic and pharmacological protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this and related compounds in addressing the unmet medical needs of patients with various neurological disorders. Further studies should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling to advance lead candidates towards clinical development.

References

- 1. 4-[3-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINOL HYDROCHLORIDE | 1683-49-4 [chemicalbook.com]

- 3. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]

- 4. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Model of Transient Occlusion of the Middle Cerebral Artery in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transient Middle Cerebral Artery Occlusion (MCAO) Model and Sham Surgery [bio-protocol.org]

- 7. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice [pubmed.ncbi.nlm.nih.gov]

- 8. maze.conductscience.com [maze.conductscience.com]

An In-depth Technical Guide on the Exploratory Screening of 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol Hydrochloride Libraries

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory screening of compound libraries based on the 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride core structure. This scaffold is of significant interest in medicinal chemistry due to the presence of the piperidine ring, a versatile component in many pharmaceuticals, and the trifluoromethylphenyl group, which can enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This document outlines potential biological targets, detailed experimental protocols for screening campaigns, and methodologies for data analysis, offering a framework for the systematic evaluation of these compounds for drug discovery.

Introduction to the 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol Scaffold

The 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol scaffold represents a promising starting point for the development of novel therapeutics. The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS), while the trifluoromethyl group, a strong electron-withdrawing substituent, can significantly influence a molecule's pKa, lipophilicity, and metabolic stability.[1][2] These characteristics make compounds derived from this scaffold potential modulators of a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and kinases.

Potential Biological Targets and Screening Strategies

An exploratory screening campaign for a this compound library should encompass a diverse range of biological targets to uncover potential therapeutic applications. Based on the structural motifs present in the core scaffold, the following target classes are of primary interest:

-

G-Protein Coupled Receptors (GPCRs): As a major class of drug targets, GPCRs are involved in numerous physiological processes.[3][4][] Structurally related compounds have shown activity at serotonin and dopamine receptors.[1][6]

-

Kinases: The trifluoromethylphenyl moiety is found in some kinase inhibitors, suggesting that libraries based on this scaffold could be screened against a panel of kinases to identify potential anti-cancer agents.[7]

-

Ion Channels: Piperidine-containing compounds have been shown to interact with various ion channels.

-

Other Potential Targets: Depending on the specific modifications to the core scaffold, other targets such as nuclear receptors or enzymes involved in metabolic diseases could also be considered.

A tiered screening approach is recommended, starting with broad primary screens to identify initial hits, followed by more specific secondary and functional assays to confirm activity and elucidate the mechanism of action.

Experimental Protocols

The following are detailed protocols for key experiments in an exploratory screening campaign.

Primary High-Throughput Screening (HTS)

Objective: To rapidly assess the activity of a large library of this compound derivatives against a panel of selected targets.

A. GPCR Screening: Calcium Flux Assay for Gq-Coupled Receptors

-

Cell Line: HEK293 cells stably expressing the target Gq-coupled GPCR (e.g., 5-HT2A receptor).

-

Assay Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration, which can be measured using a calcium-sensitive fluorescent dye.

-

Procedure:

-

Seed the cells in 384-well black-walled, clear-bottom plates and culture overnight.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Wash the cells with assay buffer.

-

Add the library compounds at a final concentration of 10 µM.

-

Incubate for 15-30 minutes.

-

Measure baseline fluorescence using a fluorescence plate reader.

-

Add a known agonist for the target receptor.

-

Immediately measure the fluorescence signal kinetically for 60-90 seconds.

-

-

Data Analysis: The change in fluorescence upon agonist addition is calculated. Inhibition by the library compounds is determined relative to positive (agonist only) and negative (buffer only) controls.

B. Kinase Screening: In Vitro Kinase Inhibition Assay

-

Assay Principle: A biochemical assay to measure the ability of compounds to inhibit the activity of a specific kinase (e.g., ABL, KIT).[7]

-

Procedure:

-

In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

-

Add the library compounds at a final concentration of 10 µM.

-

Incubate the reaction at room temperature for 1 hour.

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound relative to positive (no inhibitor) and negative (no kinase) controls.

Secondary Assays and Hit Confirmation

Objective: To confirm the activity of hits from the primary screen and determine their potency.

A. Dose-Response Analysis

-

Procedure: For compounds identified as hits in the primary screen, a 10-point dose-response curve is generated. The assays are performed as described in the primary screening protocols, but with a range of compound concentrations (e.g., from 1 nM to 10 µM).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is calculated by fitting the data to a four-parameter logistic equation.

B. Orthogonal Assays

-

Objective: To confirm the activity of hits in a different assay format to rule out assay-specific artifacts.

-

Example for GPCRs: A cAMP assay for Gs- or Gi-coupled receptors.

-

Assay Principle: Measures the modulation of intracellular cyclic AMP levels following receptor activation or inhibition.

-

Procedure: Cells expressing the target receptor are incubated with the hit compounds, followed by stimulation with an appropriate agonist (for antagonists) or measurement of basal cAMP levels (for agonists). Intracellular cAMP is then quantified using a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Presentation

Quantitative data from the screening campaign should be summarized in a clear and concise format to facilitate comparison and decision-making.

Table 1: Summary of Primary Screening Hits

| Compound ID | Target | % Inhibition (at 10 µM) | Hit (Yes/No) |

| Cpd-001 | 5-HT2A | 85.2 | Yes |

| Cpd-002 | ABL Kinase | 12.5 | No |

| Cpd-003 | 5-HT2A | 5.6 | No |

| Cpd-004 | ABL Kinase | 92.1 | Yes |

| ... | ... | ... | ... |

Table 2: Dose-Response Data for Confirmed Hits

| Compound ID | Target | IC50 / EC50 (µM) |

| Cpd-001 | 5-HT2A | 0.15 |

| Cpd-004 | ABL Kinase | 0.58 |

| ... | ... | ... |

Visualization of Workflows and Pathways

Experimental Workflow

Caption: A general workflow for a high-throughput screening campaign.

Signaling Pathway: Gq-Coupled GPCR

Caption: Simplified Gq-coupled GPCR signaling pathway.

Signaling Pathway: Kinase Inhibition

Caption: Mechanism of action for a kinase inhibitor.

Conclusion

The exploratory screening of this compound libraries offers a promising avenue for the discovery of novel therapeutic agents. A systematic approach, involving a diverse range of primary and secondary assays, is crucial for identifying and validating hits. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for such a screening campaign. Further characterization of confirmed hits, including structure-activity relationship studies and in vivo efficacy models, will be essential for advancing promising compounds through the drug discovery pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. GPCR Targeted Library [chemdiv.com]

- 4. lifechemicals.com [lifechemicals.com]

- 6. Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Pharmacological Profiling of Novel Piperidine Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a vast array of approved therapeutics and clinical candidates.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved metabolic stability and bioavailability, often with reduced toxicity.[2] The early and comprehensive pharmacological profiling of novel piperidine derivatives is therefore a critical step in the drug discovery pipeline, enabling informed decision-making and increasing the probability of success in later developmental stages.

This technical guide provides a detailed overview of the essential in vitro and early-stage in vivo assays for the pharmacological characterization of novel piperidine derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret key experiments. This document outlines detailed experimental protocols, presents quantitative data in a clear and comparative format, and utilizes visualizations to illustrate complex biological pathways and experimental workflows.

Core In Vitro Pharmacological Profiling

The initial phase of profiling focuses on characterizing the interaction of the novel piperidine derivatives with their intended biological targets and assessing their fundamental drug-like properties. This typically involves a cascade of in vitro assays.[3][4][5]

Target Engagement and Potency

The first step is to confirm that the synthesized compounds interact with the intended biological target and to quantify the potency of this interaction.

Receptor binding assays are fundamental in determining the affinity of a compound for its target receptor. Radioligand binding assays are a common and sensitive method.

Experimental Protocol: Radioligand Displacement Assay

-

Objective: To determine the binding affinity (Ki) of a novel piperidine derivative for a target receptor.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., from HEK293 cells).

-

Radioligand with known high affinity for the target receptor (e.g., [³H]-spiperone for dopamine D2 receptors).

-

Test piperidine derivative.

-

Non-specific binding control (a high concentration of a known, non-radiolabeled ligand for the target).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

In a multi-well plate, combine the cell membranes, radioligand (at a concentration at or below its Kd), and varying concentrations of the test piperidine derivative.

-

For total binding wells, only membranes and radioligand are added.

-

For non-specific binding wells, membranes, radioligand, and a high concentration of the non-specific binding control are added.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-